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molecular formula C4H6N4 B092962 2,4-Diaminopyrimidine CAS No. 156-81-0

2,4-Diaminopyrimidine

Cat. No. B092962
M. Wt: 110.12 g/mol
InChI Key: YAAWASYJIRZXSZ-UHFFFAOYSA-N
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Patent
US07781581B2

Procedure details

To a stirring mixture of 2,4-diaminopyrimidine (25 g, 0.23 mol, 1.0 eq) in acetic acid (375 ml) was added Br2 (36.3 g, 0.23 mol, 1.0 eq) at room temperature. The resulting mixture was stirred at room temperature (about 25° C.) for 2 hours and then filtered. The yellow solid was mixed with water (250 ml) and the pH of the resulting mixture was adjusted to 8-9 using 50% NaOH solution. Stirring was continued at room temperature for 30 min and the mixture was filtered, washed with water, and then dried under vacuum to give 38 g (87%) of 2,4-diamino-5-bromo-pyrimidine as a white solid. 1H NMR (400 MHz, d6-DMSO) δ 6.06 (s, 2H, ex. D2O), 6.50 (br, 2H, ex. D2O), 7.76 (s, 1H); MS (+)-ES [M+H]+ m/z 191.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Name
Quantity
36.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=1.[Br:9]Br>C(O)(=O)C>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([Br:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=NC=CC(=N1)N
Name
Quantity
375 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
36.3 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature (about 25° C.) for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The yellow solid was mixed with water (250 ml)
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC=C(C(=N1)N)Br
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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